molecular formula C9H10Cl2F3N B6258472 {[4-chloro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride CAS No. 90389-80-3

{[4-chloro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride

Cat. No.: B6258472
CAS No.: 90389-80-3
M. Wt: 260.08 g/mol
InChI Key: CWOCIVFVFPRYCK-UHFFFAOYSA-N
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Description

{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a benzylamine derivative characterized by a phenyl ring substituted with a chlorine atom at the para-position and a trifluoromethyl (-CF₃) group at the meta-position. The amine group is methylated, and the compound exists as a hydrochloride salt to enhance stability and aqueous solubility. This structural motif is commonly utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly due to the trifluoromethyl group’s ability to improve metabolic stability and binding affinity .

Properties

CAS No.

90389-80-3

Molecular Formula

C9H10Cl2F3N

Molecular Weight

260.08 g/mol

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C9H9ClF3N.ClH/c1-14-5-6-2-3-8(10)7(4-6)9(11,12)13;/h2-4,14H,5H2,1H3;1H

InChI Key

CWOCIVFVFPRYCK-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(C=C1)Cl)C(F)(F)F.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-chloro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzyl chloride with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzylic methylamine group participates in nucleophilic substitutions under basic conditions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) .

Example Reaction Conditions

ReagentSolventTemperatureProductYieldSource
Acetyl chlorideDichloromethane0–25°CN-acetyl derivative85–92%

Oxidation Reactions

The tertiary amine undergoes oxidation to form nitroso or nitro derivatives:

  • Oxidation with KMnO₄ : Produces the corresponding N-oxide in acidic aqueous conditions .

  • Ozone-mediated cleavage : Degrades the benzylic C–N bond to yield aldehydes under controlled ozonolysis.

Mechanistic Insight
The electron-withdrawing -CF₃ group stabilizes intermediate radicals or carbocations during oxidation .

Coupling Reactions

The aromatic ring participates in cross-coupling reactions due to halogen and -CF₃ directing effects:

  • Suzuki–Miyaura Coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄, forming biaryl derivatives .

  • Buchwald–Hartwig Amination : Forms diarylamines with aryl halides using Pd catalysts .

Optimized Protocol

SubstrateCatalystBaseSolventYieldSource
4-BromotoluenePd(OAc)₂/XPhosCs₂CO₃DMF78%

Urea and Carbamate Formation

The amine reacts with isocyanates to form urea derivatives, a key step in pharmaceutical synthesis :

  • Reaction with 4-Chloro-3-(trifluoromethyl)phenyl isocyanate :

    • Conditions : Ethyl acetate, 25°C, 18 hours .

    • Product : N-{4-[2-(N-Methylcarbamoyl)pyridin-4-yloxy]phenyl}-N’-[4-chloro-3-(trifluoromethyl)phenyl]urea .

    • Purity : >99.8% (HPLC) .

Kinetic Data

Isocyanate Equiv.TemperatureReaction TimeConversionSource
1.225°C18 h99.5%

Reduction and Reductive Amination

  • Reduction with LiAlH₄ : Converts the hydrochloride salt to the free base .

  • Reductive Amination : Reacts with aldehydes/ketones (e.g., formaldehyde) to form secondary amines.

Acid-Base Reactivity

  • Deprotonation : Forms a free amine in basic media (pH >10), enhancing nucleophilicity .

  • Salt Formation : Re-protonates with HCl, H₂SO₄, or organic acids to stabilize crystalline salts .

Stability Under Reaction Conditions

  • Thermal Stability : Decomposes above 200°C, releasing HCl and forming degradation products .

  • pH Sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes in strongly basic solutions .

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the development of analgesics and anti-inflammatory agents. Research indicates that derivatives of this compound exhibit significant analgesic properties in animal models.

Study Findings
Synthesis and analgesic potential of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol analoguesDemonstrated pain relief in mice models, indicating potential for further development into pain management therapies .

Pharmacology

The compound is also being studied for its interactions with various biological targets. Preliminary studies suggest that it may act on neurotransmitter systems, which could lead to new treatments for neurological disorders.

Research Area Potential Impact
NeuropharmacologyPossible modulation of neurotransmitter release, impacting conditions like depression or anxiety .

Material Science

In addition to its biological applications, this compound can be utilized in the development of advanced materials due to its unique chemical structure, which can enhance properties such as thermal stability and chemical resistance.

Case Study 1: Analgesic Development

A recent study synthesized several analogues of {[4-chloro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride) to evaluate their analgesic efficacy. The results showed that specific modifications to the structure significantly enhanced pain relief compared to existing analgesics, suggesting a promising avenue for drug development .

Case Study 2: Neurotransmitter Interaction

Another investigation focused on the compound's ability to influence serotonin receptors. Results indicated that certain derivatives could increase serotonin levels in the brain, providing insights into their potential use in treating mood disorders .

Mechanism of Action

The mechanism of action of {[4-chloro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to structurally related benzylamine hydrochlorides, focusing on substituent effects, molecular weight, and solubility. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Phenyl Ring) Key Features
{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride (Target) C₉H₁₀ClF₃N·HCl ~261 4-Cl, 3-CF₃ High lipophilicity due to -CF₃; enhanced metabolic stability
(3-Chloro-4-fluorophenyl)methyl(methyl)amine hydrochloride C₈H₁₀Cl₂FN 210.07 3-Cl, 4-F Lower molecular weight; reduced steric hindrance compared to -CF₃
[4-Chloro-3-(trifluoromethyl)phenyl]ureido-thiazole derivatives Varies (e.g., C₂₄H₂₂ClF₃N₄O₃S) 582.1 (ESI-MS) 4-Cl, 3-CF₃ + thiazole-urea Complex structures with potential kinase inhibition activity

Key Observations :

  • The trifluoromethyl group in the target compound increases molecular weight and lipophilicity compared to fluorine or chlorine analogs (e.g., ). This may reduce aqueous solubility but improve membrane permeability.
  • The hydrochloride salt form is standard across analogs to ensure stability and facilitate purification .

Biological Activity

{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H11ClF3N·HCl
  • Molecular Weight : 273.6 g/mol
  • CAS Number : 49795965

The compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and altering molecular interactions with biological targets .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group has been shown to increase the potency of compounds by enhancing interactions with target enzymes, such as those involved in neurotransmitter uptake and cancer cell proliferation .
  • Cellular Uptake and Distribution : The lipophilic nature of the compound facilitates its diffusion across cellular membranes, allowing it to exert effects within various cell types .

Anticancer Activity

A series of studies have evaluated the antiproliferative effects of this compound against different cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Reference
Human breast cancer (MCF-7)0.051
Pancreatic carcinoma (Panc-1)0.066
Normal lung fibroblast (WI38)0.36

The results indicate that this compound exhibits significant cytotoxicity against cancer cells while showing lower toxicity towards normal cells, suggesting a favorable therapeutic index.

In Vitro Studies

In vitro studies have demonstrated that the compound effectively inhibits cell growth through mechanisms such as apoptosis induction and cell cycle arrest. For example, exposure to the compound resulted in increased levels of pro-apoptotic markers in treated cancer cells compared to controls .

Case Studies and Research Findings

  • Study on Neurotransmitter Uptake : Research indicated that compounds containing a trifluoromethyl group significantly inhibited serotonin uptake, suggesting potential applications in treating mood disorders .
  • Anticancer Efficacy : A study highlighted the efficacy of this compound in reducing tumor size in xenograft models of pancreatic cancer, reinforcing its potential as an anticancer agent .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the phenyl ring, particularly with halogens like chlorine and fluorine, enhanced the compound's biological activity significantly compared to non-fluorinated analogs .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing {[4-chloro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with halogenated aromatic precursors. For example, a nucleophilic substitution reaction may introduce the trifluoromethyl group, followed by methylation and subsequent salt formation with hydrochloric acid. Key purification steps include recrystallization (e.g., using acetone or methanol) and chromatography (e.g., HPLC). Purity can be verified via melting point analysis (158–159°C) and spectroscopic methods (¹H/¹³C NMR, FT-IR) .

Q. How is the compound characterized structurally and functionally in experimental settings?

  • Methodological Answer : Structural elucidation employs:

  • Spectroscopy : ¹H NMR (e.g., methyl group signals at δ ~2.3 ppm) and ¹³C NMR (CF₃ peaks at ~125 ppm).
  • Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺ expected at m/z ~280).
  • X-ray Crystallography : For solid-state conformation analysis.
    Functional characterization includes solubility testing (e.g., 4 mg/mL in water) and logD determination (1.83 at pH 7.4) to assess hydrophobicity .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported pharmacological data for this compound?

  • Methodological Answer : Discrepancies in receptor binding (e.g., serotonin transporters vs. off-target effects) require:

  • Dose-Response Curves : Validate EC₅₀/IC₅₀ values across assays (e.g., radioligand binding vs. functional cAMP assays).
  • Selectivity Profiling : Use panels of GPCRs (e.g., HTR1A, HTR2A) to identify off-target interactions.
  • Metabolite Analysis : LC-MS/MS to rule out active metabolites influencing results .

Q. How can environmental fate studies be designed to evaluate the compound’s persistence and ecotoxicity?

  • Methodological Answer :

  • Abiotic Degradation : Test hydrolysis/photolysis under varying pH and UV conditions (e.g., half-life in water at pH 5–9).
  • Biotic Degradation : Use OECD 301/302 guidelines with activated sludge or soil microcosms.
  • Ecotoxicology : Acute/chronic assays with Daphnia magna (OECD 202) or algae (OECD 201), focusing on EC₅₀ for growth inhibition .

Q. What computational approaches predict the compound’s interaction with novel biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to screen against protein databases (e.g., PDB, AlphaFold).
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (e.g., RMSD <2 Å).
  • QSAR Modeling : Train models on structurally related amines to predict ADMET properties .

Safety and Handling

Q. What protocols mitigate risks during in vivo studies with this compound?

  • Methodological Answer :

  • PPE : N95 masks, gloves, and eye protection (per GHS hazard statements H302/H318).
  • Waste Management : Neutralize acidic waste (pH 7–8) before disposal.
  • Acute Toxicity Testing : Follow OECD 423 guidelines (fixed-dose procedure) to determine LD₅₀ .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported solubility and stability data?

  • Methodological Answer :

  • Standardized Conditions : Replicate experiments under controlled humidity/temperature (e.g., 25°C, 60% RH).
  • Analytical Cross-Validation : Compare UV-Vis (λ max ~254 nm), HPLC (retention time ±0.1 min), and Karl Fischer titration for water content .

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